![molecular formula C28H20Cl4N2O2S3 B2684765 2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide CAS No. 882079-56-3](/img/structure/B2684765.png)
2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C28H20Cl4N2O2S3 and its molecular weight is 654.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound of interest falls under the broader category of sulfanilamide derivatives and similar complex organic molecules. Research in this domain focuses on the synthesis and characterization of these compounds to explore their potential applications. For instance, studies on sulfanilamide derivatives have elaborated on their synthesis, structural characterization through methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra, alongside Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods. Such research not only elucidates the compound's physical and chemical properties but also its thermal behavior and potential for forming diverse crystalline structures with specific hydrogen bonding models (Lahtinen et al., 2014).
Antimicrobial Studies
Although the specific compound hasn't been directly linked to antimicrobial studies, related sulfanilamide derivatives have been evaluated for their antibacterial and antifungal activities. This includes screening against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth. For example, sulfanilamide derivatives synthesized and characterized have been tested for antimicrobial activities, revealing insights into their potential applications in developing new antimicrobial agents. However, it's noted that modifications in the molecule's structure, such as the introduction of a benzene ring, do not significantly impact antibacterial activity, indicating the nuanced relationship between chemical structure and biological activity (Lahtinen et al., 2014).
Vibrational Spectroscopy and Quantum Computational Approaches
Advanced vibrational spectroscopic techniques and quantum computational approaches have been employed to characterize molecules structurally similar to the compound of interest. These methods provide detailed insights into the molecule's vibrational signatures, geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such studies facilitate a deeper understanding of the molecule's stability, stereo-electronic interactions, and the nature of its crystal packing, contributing to the broader field of molecular design and drug discovery (Jenepha Mary et al., 2022).
Propriétés
IUPAC Name |
2-[4-[4-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O2S3/c29-21-3-1-5-23(27(21)31)33-25(35)15-37-17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)38-16-26(36)34-24-6-2-4-22(30)28(24)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKHHUHSKNGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

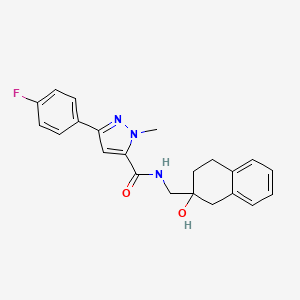
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2684692.png)
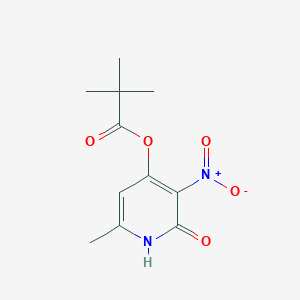
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
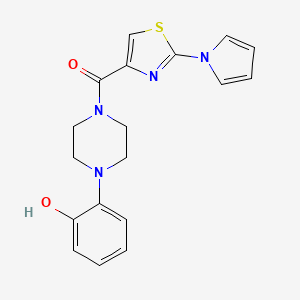
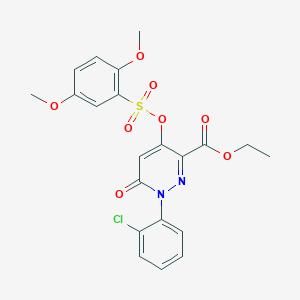

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)
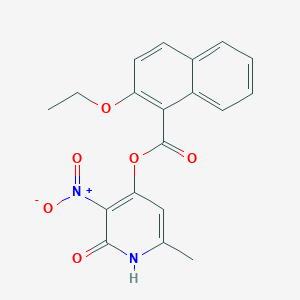
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)
